molecular formula C13H18BN3O2 B6283280 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2696342-63-7

2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B6283280
CAS RN: 2696342-63-7
M. Wt: 259.1
InChI Key:
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Description

2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine (2M6TMDDP) is a heterocyclic compound that belongs to a class of compounds known as boron-containing heterocycles. This compound has been studied extensively for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. 2M6TMDDP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and antibacterial properties.

Scientific Research Applications

2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine has been studied extensively for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. In the field of medicinal chemistry, this compound has been found to possess anti-inflammatory, antioxidant, antifungal, and antibacterial properties. In the field of organic synthesis, this compound can be used as a starting material for the synthesis of other heterocyclic compounds. In the field of materials science, this compound can be used as a catalyst for a variety of reactions.

Mechanism of Action

The mechanism of action of 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine is not completely understood. However, it is believed that the boron atom in the heterocyclic ring of this compound is responsible for the compound’s biological activity. It is thought that the boron atom forms a covalent bond with the target molecule, which then modulates the activity of the target molecule.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, antioxidant, antifungal, and antibacterial properties. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro. In vivo studies have shown that this compound has anti-inflammatory and antioxidant effects in animal models.

Advantages and Limitations for Lab Experiments

2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine has several advantages and limitations for use in lab experiments. The main advantage of using this compound in lab experiments is its low cost and availability. Additionally, this compound is relatively easy to synthesize and can be used as a starting material for the synthesis of other heterocyclic compounds. However, this compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine are vast and there are many future directions that could be explored. One potential future direction is to further investigate the biochemical and physiological effects of this compound in vivo. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and explore its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. Furthermore, further research could be conducted to develop new methods of synthesis for this compound and to explore its potential uses in the pharmaceutical and food industries.

Synthesis Methods

2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine can be synthesized using various methods. The most common method is the reaction of 2-methyl-6-tetramethyl-1,3,2-dioxaborolan-2-yl-pyridine with 1,2,4-triazolo[1,5-a]pyridine, which forms a boron-containing heterocycle. This reaction is usually carried out in an aqueous solution at room temperature. Other methods of synthesis include the reaction of 1,2,4-triazolo[1,5-a]pyridine with 2-methyl-6-tetramethyl-1,3,2-dioxaborolan-2-yl-pyridine in dimethylformamide, or the reaction of 2-methyl-6-tetramethyl-1,3,2-dioxaborolan-2-yl-pyridine with 1,2,4-triazolo[1,5-a]pyridine in acetonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of 2-methyl-6-bromo-[1,2,4]triazolo[1,5-a]pyridine with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-methyl-6-bromo-[1,2,4]triazolo[1,5-a]pyridine", "tetramethyl-1,3,2-dioxaborolane", "palladium catalyst" ], "Reaction": [ "The 2-methyl-6-bromo-[1,2,4]triazolo[1,5-a]pyridine is reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "The reaction mixture is heated under reflux for several hours.", "The resulting product is then purified by column chromatography to yield 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine." ] }

CAS RN

2696342-63-7

Molecular Formula

C13H18BN3O2

Molecular Weight

259.1

Purity

95

Origin of Product

United States

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